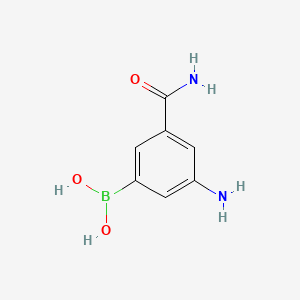

3-Amino-5-carbamoylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the CAS Number: 1801408-17-2 and a linear formula of C7H9BN2O3 . It has a molecular weight of 179.97 .

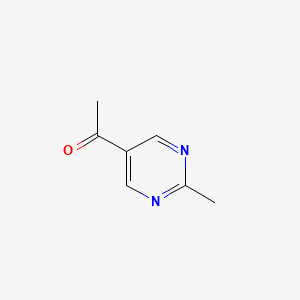

Molecular Structure Analysis

The InChI code for 3-Amino-5-carbamoylphenylboronic acid is1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) . The InChI key is SGUFPLUNZOZMTQ-UHFFFAOYSA-N . Its molecular weight is 179.97 . More specific physical and chemical properties were not found in the search results.

科学研究应用

3-Amino-5-carbamoylphenylboronic acid is a chemical compound with the molecular formula C7H9BN2O3 . It’s often used in scientific research due to its unique properties .

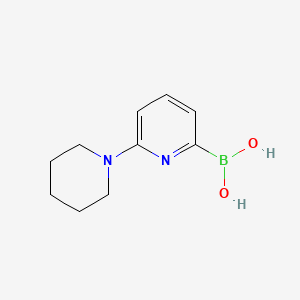

One of the key areas where boronic acids, including 3-Amino-5-carbamoylphenylboronic acid, are utilized is in sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Another potential application of boronic acids is in the field of biochemical tools . They can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems . Boronic acids also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

-

Fluorescence Imaging and Tumor Therapy

- Field : Biomedical Sciences

- Application Summary : Phenylboronic acid-based functional chemical materials, including 3-Amino-5-carbamoylphenylboronic acid, have been widely used in imaging and tumor therapy . They can be combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors .

- Methods of Application : The compound is used to improve cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells . It is used in fluorescence imaging, where the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

- Results : For tumor therapy, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy . These materials provide a useful method for cancer diagnosis and treatment .

-

Synthesis of Borinic Acid Derivatives

- Field : Organic Chemistry

- Application Summary : Borinic acids are important in organic synthesis, and 3-Amino-5-carbamoylphenylboronic acid could potentially be used in the synthesis of these compounds .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : The synthesis of borinic acid derivatives has wide applications in the field of organic chemistry .

-

Drug Delivery Systems

- Field : Biomedical Sciences

- Application Summary : Phenylboronic acid-based functional chemical materials, including 3-Amino-5-carbamoylphenylboronic acid, can be used in drug delivery systems . They can be combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors .

- Methods of Application : The compound is used to improve the efficiency of drug delivery by binding to glycans on the surface of cancer cells . It is used in various drug delivery systems, where the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .

- Results : For drug delivery, PBA-based functional chemical materials have been applied in chemotherapy, gene therapy, phototherapy, and immunotherapy . These materials provide a useful method for cancer diagnosis and treatment .

-

Organic Synthesis

- Field : Organic Chemistry

- Application Summary : Borinic acids are important in organic synthesis, and 3-Amino-5-carbamoylphenylboronic acid could potentially be used in the synthesis of these compounds .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : The synthesis of borinic acid derivatives has wide applications in the field of organic chemistry .

未来方向

属性

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-carbamoylphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)